CypK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

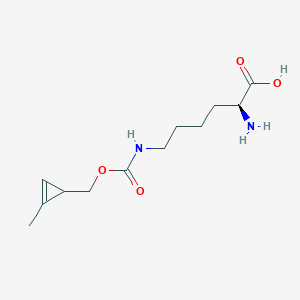

C12H20N2O4 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16)/t9?,10-/m0/s1 |

InChI Key |

YMBQDEOCKOLCJG-AXDSSHIGSA-N |

Isomeric SMILES |

CC1=CC1COC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC1COC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Cyclophilin K: A Versatile Tool in Protein Engineering and a Novel Platform for Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclophilin K (CypK), a member of the cyclophilin family of peptidyl-prolyl isomerases (PPIases), is emerging as a powerful tool in the fields of protein engineering and antibody-drug conjugates (ADCs). Its unique bioorthogonal reactivity, coupled with its inherent enzymatic activity, offers novel strategies for the site-specific modification of proteins and the development of next-generation biotherapeutics. This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in protein engineering, its significant potential in the construction of ADCs, and the underlying experimental methodologies.

Introduction to Cyclophilin K (this compound)

Cyclophilins are a highly conserved family of proteins that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and conformational changes.[1][2] This enzymatic activity plays a crucial role in a variety of cellular processes, including protein trafficking, signal transduction, and inflammation.[] While many cyclophilins have been studied extensively, Cyclophilin K has recently garnered significant attention due to its utility in bioorthogonal chemistry. Specifically, a genetically encoded cyclopropene-containing unnatural amino acid, referred to as this compound, can be incorporated into proteins. This cyclopropene moiety serves as a minimal and highly reactive handle for inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[4] This rapid and specific ligation has paved the way for innovative applications in protein engineering and the construction of advanced ADCs.

This compound in Protein Engineering: Beyond a Conjugation Handle

While the primary application of this compound in protein engineering has been for site-specific conjugation, the inherent properties of cyclophilins open up avenues for more sophisticated protein design.

Engineering Novel Enzymatic Activities

The scaffold of cyclophilins can be repurposed to create novel enzymes. By mutating key residues within the active site, it is possible to introduce new catalytic functionalities. For instance, researchers have successfully engineered an E. coli cyclophilin into a proline-specific endopeptidase, "cyproase 1," by introducing a catalytic triad similar to that found in serine proteases.[5] This engineered enzyme demonstrated a remarkable rate enhancement and specificity for cleaving peptides on the amino-side of proline residues.[5] While this specific example does not use this compound, it highlights the potential of the cyclophilin scaffold for enzyme engineering. Similar strategies could be applied to this compound to create bifunctional proteins with both PPIase activity and a novel, engineered function.

Modulating Substrate Specificity

The substrate-binding pocket of cyclophilins can be engineered to alter their substrate specificity. Through techniques like directed evolution and site-directed mutagenesis, it is possible to create cyclophilin variants that recognize and act upon new target proteins.[6][7][8][9][10][11][12] This allows for the precise control of protein folding and function within a cellular context. While specific studies on engineering the substrate specificity of this compound are limited, the principles established with other cyclophilins and proteases are directly applicable.

This compound in Antibody-Drug Conjugates (ADCs): A Paradigm for Homogeneous Bioconjugation

The most prominent application of this compound to date is in the generation of site-specific and homogeneous ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] The use of this compound addresses several limitations of traditional ADC conjugation methods, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and suboptimal pharmacokinetic properties.

The this compound-Tetrazine Bioorthogonal Ligation

The core of this compound's utility in ADCs lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the cyclopropene group of this compound and a tetrazine-functionalized payload.[4][13] This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly at physiological conditions without the need for a catalyst.[1][14] The resulting dihydropyridazine linkage is stable in serum, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.[4]

The workflow for generating a this compound-based ADC is a multi-step process that begins with the genetic encoding of this compound into the antibody sequence.

Quantitative Data on this compound-Mediated Conjugation

The efficiency and stability of the this compound-tetrazine ligation are critical for the successful development of ADCs. The following table summarizes key quantitative parameters associated with this technology.

| Parameter | Value | Reference |

| Enzymatic Activity (kcat/Km) of human cyclophilin A | 1.4 x 107 M-1s-1 (at 10°C) | [15] |

| Binding Affinity (Kd) of Cyclosporin A to human cyclophilin | 46 nM | [15] |

| This compound-Tetrazine Ligation Rate (k2) | ~2000 M-1s-1 (in 9:1 MeOH:water) | [1] |

| Ligation Completion Time | < 3 hours (at 25°C in PBS) | [4] |

| Stability of Dihydropyridazine Linkage | Stable in human plasma | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of this compound.

Expression and Purification of this compound-Containing Antibodies

The production of antibodies containing the unnatural amino acid this compound requires a specialized expression system that includes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

Expression vector containing the antibody gene with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Vector encoding the orthogonal this compound-tRNA synthetase and its corresponding tRNA.

-

Mammalian host cell line (e.g., CHO-S).

-

Cell culture medium and supplements.

-

This compound (cyclopropene-lysine).

-

Protein A affinity chromatography column.

-

Hydrophobic Interaction Chromatography (HIC) column.

-

Appropriate buffers (e.g., PBS).

Protocol:

-

Cell Line Generation: Co-transfect the host cell line with the antibody expression vector and the synthetase/tRNA vector. Select for stable integration of both plasmids.

-

Antibody Expression: Culture the stable cell line in the presence of this compound in the medium. Induce protein expression according to the specific vector system used.

-

Harvest and Clarification: After the desired expression period, harvest the cell culture supernatant by centrifugation to remove cells and debris.

-

Affinity Purification: Load the clarified supernatant onto a Protein A column. Wash the column extensively with PBS to remove unbound proteins. Elute the antibody using a low pH buffer (e.g., 0.1 M glycine, pH 3.0) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).

-

Hydrophobic Interaction Chromatography (HIC): Further purify the antibody using HIC to separate the fully this compound-incorporated antibody from variants with incomplete incorporation.

-

Buffer Exchange and Concentration: Exchange the purified antibody into the desired storage buffer (e.g., PBS) and concentrate to the desired concentration.

-

Characterization: Confirm the incorporation of this compound by mass spectrometry.

This compound-Tetrazine Ligation for ADC Synthesis

This protocol describes the conjugation of a tetrazine-functionalized payload to a this compound-containing antibody.

Materials:

-

Purified this compound-containing antibody in PBS.

-

Tetrazine-functionalized payload (e.g., tetrazine-vcMMAE).

-

Organic co-solvent (e.g., acetonitrile), if the payload is hydrophobic.

-

Size-exclusion chromatography (SEC) column for purification.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the this compound-containing antibody with the tetrazine-payload. A molar excess of the payload (e.g., 5 equivalents per this compound site) is typically used. If necessary, add a small percentage of an organic co-solvent to aid in the solubilization of the payload.[4]

-

Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a specified time (e.g., 3 hours).[4] The progress of the reaction can be monitored by techniques such as HIC-HPLC or mass spectrometry.

-

Purification: Remove the excess, unreacted payload and any co-solvent by size-exclusion chromatography.

-

Characterization: Analyze the resulting ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry. Confirm that the antigen-binding affinity of the antibody is retained using an appropriate binding assay (e.g., ELISA or surface plasmon resonance).

Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

The enzymatic activity of this compound can be measured using a chymotrypsin-coupled assay with a chromogenic peptide substrate.[2][16][17]

Materials:

-

Purified this compound.

-

Chromogenic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide).

-

Chymotrypsin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Spectrophotometer.

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the peptide substrate.

-

Enzyme Addition: Add chymotrypsin to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound.

-

Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 390 nm for p-nitroanilide release) over time.

-

Data Analysis: The rate of the reaction is proportional to the PPIase activity of this compound. The kinetic parameters (kcat and Km) can be determined by measuring the initial rates at varying substrate concentrations.

This compound in Cellular Signaling

Cyclophilins are known to be involved in various signaling pathways, often through their interaction with key signaling proteins. While specific signaling roles for this compound are still under investigation, the known functions of its close homolog, cyclophilin A (CypA), provide valuable insights into its potential involvement in cancer-related pathways.

CypA has been shown to be upregulated in several cancers and can be secreted by cancer cells.[][18][19] Extracellular CypA can bind to the cell surface receptor CD147, triggering downstream signaling cascades that promote cell proliferation, migration, and invasion.[19] Key pathways implicated in CypA-CD147 signaling include the MAPK/ERK and PI3K/Akt pathways.[6][9][17][20][21][22][23]

Furthermore, intracellular cyclophilins can directly interact with and modulate the activity of signaling proteins. For example, CypA can bind to the CrkII adaptor protein, preventing its inhibitory phosphorylation and thereby promoting cell migration.[10] Given the high degree of homology among cyclophilins, it is plausible that this compound may also participate in similar signaling networks. Further research, including interactome studies, is needed to elucidate the specific signaling roles of this compound.[14][19][24][25][26][27][28][29][30][31][32]

Conclusion and Future Perspectives

Cyclophilin K has emerged as a versatile and powerful tool for protein engineering and the development of novel biotherapeutics. Its application in the construction of homogeneous and stable antibody-drug conjugates represents a significant advancement in the field of targeted cancer therapy. The bioorthogonal nature of the this compound-tetrazine ligation allows for precise control over the site of drug attachment and the drug-to-antibody ratio, leading to ADCs with improved therapeutic indices.

Beyond its role in ADCs, the potential of this compound in other areas of protein engineering is vast. The ability to engineer its enzymatic activity and substrate specificity opens up possibilities for creating novel biocatalysts and therapeutic proteins with tailored functions. Furthermore, a deeper understanding of this compound's role in cellular signaling could reveal new therapeutic targets and strategies for a variety of diseases.

As our ability to manipulate and understand complex biological systems continues to grow, the applications of this compound are likely to expand. This in-depth technical guide provides a foundation for researchers and drug developers to harness the full potential of this remarkable protein in their own work, paving the way for the next generation of engineered proteins and targeted therapies.

References

- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protease-free assay for peptidyl prolyl cis/trans isomerases using standard peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Designing substrate specificity by protein engineering of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering of protease variants exhibiting altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering of protease variants exhibiting high catalytic activity and exquisite substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering of Kex2 variants exhibiting altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. Prolyl isomerase - Wikipedia [en.wikipedia.org]

- 17. Role of protein kinase D signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectrophotometric determination of peptide transport with chromogenic peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of protein kinase D signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling pathways in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 24. On the estimation of binding affinity (deltaGbind) for human P450 substrates (based on Km and KD values) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enzyme Kinetics for Complex System Enables Accurate Determination of Specificity Constants of Numerous Substrates in a Mixture by Proteomics Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 30. home.sandiego.edu [home.sandiego.edu]

- 31. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]

- 32. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]

N-Cyclopropene-L-Lysine: A Technical Guide to a Minimal Bioorthogonal Handle for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of N-Cyclopropene-L-Lysine (CypK), a non-canonical amino acid that has emerged as a powerful tool in bioorthogonal chemistry. Its minimal size and high reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions make it an ideal candidate for the site-specific modification of proteins, particularly in the development of next-generation antibody-drug conjugates (ADCs). This document details the synthesis, genetic incorporation into proteins, and subsequent bioorthogonal conjugation of this compound, supported by structured data, detailed experimental protocols, and workflow visualizations to facilitate its adoption in research and drug development settings.

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which allows for the covalent modification of biomolecules in their native environment without interfering with biological processes.[1][2] A key strategy in this field is the genetic incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups into proteins.[3] This approach enables precise, site-specific labeling and engineering of proteins for various applications, including proteomics, in vivo imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[3][4]

N-Cyclopropene-L-Lysine, also known as this compound, is a lysine derivative featuring a strained cyclopropene moiety.[5][6] This small, highly reactive "handle" participates in rapid inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, forming a stable covalent bond.[5][7] The fast reaction kinetics and the minimal steric perturbation of the cyclopropene group make this compound a superior tool for the construction of homogeneous and stable ADCs with improved therapeutic indices.[5][8]

This guide will cover the fundamental aspects of this compound, from its synthesis to its application in generating site-specific ADCs, providing the necessary technical details for its implementation in a laboratory setting.

Physicochemical Properties of N-Cyclopropene-L-Lysine

N-Cyclopropene-L-Lysine is a synthetic amino acid derivative designed for bioorthogonal applications. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2S)-2-Amino-6-[[[(2-methyl-2-cyclopropen-1-yl)methoxy]carbonyl]amino]hexanoic acid | [9][10] |

| Synonyms | This compound, N-Cyclopropene-L-Lysine, (CP) | [6][10][11] |

| CAS Number | 1610703-09-7 | [10][12] |

| Molecular Formula | C₁₂H₂₀N₂O₄ | [9][10] |

| Molecular Weight | 256.30 g/mol | [9] |

| Monoisotopic Mass | 256.14230712 Da | [13] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions, stock solutions often prepared in NaOH and DMSO | [11] |

Synthesis of N-Cyclopropene-L-Lysine

A plausible synthetic workflow is outlined below:

Experimental Protocols

This section provides detailed protocols for the genetic incorporation of this compound into antibodies expressed in mammalian cells and the subsequent conjugation to a tetrazine-functionalized molecule to generate an ADC.

Genetic Incorporation of N-Cyclopropene-L-Lysine into Antibodies

This protocol describes the transient transfection of HEK293 cells for the expression of an antibody with site-specifically incorporated this compound.

Materials:

-

HEK293 suspension cells (e.g., Expi293F™)

-

Expression medium (e.g., Expi293™ Expression Medium)

-

Plasmids encoding the antibody heavy chain (with an amber stop codon at the desired incorporation site) and light chain, also containing the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA cassette.

-

N-Cyclopropene-L-Lysine (this compound)

-

0.1 M NaOH

-

1 M HEPES

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Reduced serum medium (e.g., Opti-MEM™)

-

Penicillin-Streptomycin solution

-

Amphotericin B

-

Vented flasks

-

Shaking incubator (37°C, 8% CO₂)

-

Centrifuge

Protocol:

-

Cell Culture Maintenance: Maintain HEK293 suspension cells in expression medium supplemented with antibiotics in a shaking incubator at 37°C with 8% CO₂. Subculture cells every 2-3 days to maintain a density of 0.3-0.5 x 10⁶ cells/mL.[14][15]

-

Preparation of this compound Solution:

-

Transfection:

-

On the day of transfection, ensure the cell density is approximately 2.5 x 10⁶ cells/mL.[14]

-

For a 50 mL culture, dilute the antibody heavy and light chain plasmids (total of 50 µg) in 2.5 mL of reduced serum medium.

-

In a separate tube, dilute the transfection reagent in 2.5 mL of reduced serum medium according to the manufacturer's instructions.

-

Combine the diluted plasmids and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Centrifuge 125 million cells (50 mL at 2.5 x 10⁶ cells/mL) at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 50 mL of fresh expression medium containing the freshly prepared this compound solution (final concentration of 0.5-1 mM).

-

Add the DNA-transfection reagent complexes to the cell suspension.

-

-

Expression and Harvest:

-

Incubate the transfected cells in a shaking incubator at 37°C with 8% CO₂.

-

After 20 hours, an enhancer solution (if provided with the transfection kit) can be added.

-

Harvest the antibody-containing supernatant 6-7 days post-transfection by centrifuging the cell culture to pellet the cells.[3]

-

Filter the supernatant through a 0.22 µm filter and store at 4°C until purification.

-

Purification of this compound-Containing Antibodies

Purification is typically achieved using Protein A affinity chromatography.

Materials:

-

Protein A affinity chromatography column

-

Binding buffer (e.g., PBS, pH 7.4)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.7)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or desalting column

Protocol:

-

Equilibrate the Protein A column with 5-10 column volumes of binding buffer.[5][16]

-

Load the filtered cell culture supernatant onto the column.

-

Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.

-

Elute the antibody with elution buffer and collect fractions into tubes containing neutralization buffer to immediately raise the pH.

-

Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

-

Determine the antibody concentration using a spectrophotometer (A280) or a protein assay.

Bioorthogonal Conjugation of Tetrazine-Functionalized Molecules

This protocol describes the conjugation of a tetrazine-modified payload to the this compound-containing antibody.

Materials:

-

Purified this compound-containing antibody in PBS, pH 7.4

-

Tetrazine-functionalized payload (e.g., tetrazine-vcMMAE) dissolved in a compatible solvent (e.g., acetonitrile or DMSO)

-

PBS, pH 7.4

-

Acetonitrile (if required for payload solubility)

Protocol:

-

To the purified antibody solution, add the tetrazine-functionalized payload. A 5-10 fold molar excess of the payload per this compound site is recommended.[5]

-

If the payload has low aqueous solubility, up to 10% (v/v) of a co-solvent like acetonitrile can be added.[5]

-

Incubate the reaction mixture at 25°C for 2-3 hours. The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

The resulting antibody-drug conjugate can be purified from excess payload and co-solvent using a desalting column or tangential flow filtration.

Data Presentation

Reaction Kinetics of Bioorthogonal Reactions

The inverse-electron-demand Diels-Alder reaction between cyclopropenes and tetrazines is exceptionally fast, which is a key advantage for its use in biological systems. The table below compares the second-order rate constants of various bioorthogonal reactions.

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | ~10³ - 10⁶ | [17][18] |

| IEDDA | Tetrazine | Cyclopropene | ~10² - 10³ | [5] |

| SPAAC | Azide | BCN | ~0.1 | [19] |

| SPAAC | Azide | DBCO | ~1.0 | [19] |

| Photoclick | Tetrazole | Cyclopropene | ~58 | |

| CuAAC | Azide | Terminal Alkyne | ~10² - 10⁴ (catalyzed) | [19] |

| Oxime Ligation | Hydroxylamine | Aldehyde | ~10⁻² - 10⁻¹ | [19] |

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Characterization of N-Cyclopropene-L-Lysine and Conjugates

While specific NMR and mass spectrometry data for N-Cyclopropene-L-Lysine were not found in the public domain during the literature search, the characterization of the final product and its conjugates is crucial.

Expected Analytical Data:

-

¹H and ¹³C NMR: Would confirm the structure of the synthesized this compound, showing characteristic peaks for the cyclopropene ring protons and carbons, as well as the lysine backbone.

-

Mass Spectrometry (ESI-MS): Would confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 257.15 g/mol ). For the antibody and ADC, deconvolution of the mass spectrum would show the incorporation of this compound and the subsequent addition of the payload, allowing for the determination of the drug-to-antibody ratio (DAR).[5]

Visualizations of Workflows and Pathways

Experimental Workflow for ADC Generation

The following diagram illustrates the overall workflow from cell culture to the final antibody-drug conjugate.

References

- 1. Production and purification of recombinant monoclonal antibodies from human cells based on a primary sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. addgene.org [addgene.org]

- 4. Rapid and Efficient Generation of Stable Antibody-Drug Conjugates via an Encoded Cyclopropene and an Inverse-Electron-Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysy.com [sysy.com]

- 6. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 9. N-cyclopropene-L-Lysine | C12H20N2O4 | CID 146156077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Copper-free Click-chemsitry Click Amino Acid (CAS: 1610703-09-7) | SiChem GmbH [shop.sichem.de]

- 12. N-cyclopropene-L-Lysine | 1610703-09-7 [chemicalbook.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Laboratory Scale Production and Purification of a Therapeutic Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HEK293 cells for recombinant antibody production | evitria [evitria.com]

- 16. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 18. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 19. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclophilin J (CypJ/PPIL3) in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin J (CypJ), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3), is a member of the highly conserved cyclophilin family of proteins.[1][2] These proteins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues—a rate-limiting step in protein folding and conformational changes.[1][3][4] CypJ, a nuclear-localized cyclophilin, has emerged as a critical player in fundamental cellular processes, most notably pre-mRNA splicing, and is increasingly implicated in the pathology of various cancers, including hepatocellular carcinoma (HCC), gastric carcinoma, and bladder cancer.[2][5][6] This guide provides an in-depth overview of the key features of CypJ, its advantages as a research target, detailed experimental protocols for its study, and its role in cellular signaling pathways.

Key Features and Advantages in Research

CypJ presents several unique features that make it an attractive target for both basic and translational research:

-

Dual Functionality: CypJ exhibits both enzymatic (PPIase) and scaffolding functions. Its PPIase activity is crucial for protein folding, while its ability to form stable complexes with other proteins allows it to act as a chaperone and a regulatory hub.[1][7]

-

Role in a Fundamental Process: Its integral role in the spliceosome, the molecular machinery responsible for pre-mRNA splicing, positions CypJ at the heart of gene expression regulation. Studying CypJ offers a window into the dynamic regulation of splicing.[3][8][9]

-

Disease Relevance: The upregulation of CypJ in several cancers and its role in promoting tumor growth, proliferation, and inflammation highlight its potential as both a biomarker and a therapeutic target.[5][6][10]

-

Druggable Target: The active site of CypJ can be targeted by inhibitors, including the well-known immunosuppressant Cyclosporin A (CsA) and newly developed small molecules, making it amenable to pharmacological investigation and therapeutic development.[1][2][6]

Quantitative Data on Cyclophilin J

Quantitative analysis is crucial for understanding the biochemical and cellular functions of CypJ. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Organism/System | Reference(s) |

| Catalytic Efficiency | |||

| kcat/KM | 9.5 x 10⁴ s⁻¹M⁻¹ | Human (Recombinant) | [6] |

| Inhibition Constants | |||

| IC₅₀ (Cyclosporin A) | 12.1 ± 0.9 µM | Human (Recombinant) | [6] |

| Expression Levels (RNA-seq from TCGA) | |||

| Median FPKM (Various Cancers) | Varies by cancer type (e.g., elevated in some carcinomas) | Human Cancer Tissues | [11] |

| Ubiquitous Expression | Expressed in 27 tissues, including lymph nodes and ovaries. | Human Tissues | [12] |

FPKM: Fragments Per Kilobase of exon per Million reads.

Signaling Pathways Involving Cyclophilin J

CypJ is a key modulator of several critical cellular signaling pathways. Its involvement in pre-mRNA splicing and NF-κB signaling are particularly well-documented.

Role in Pre-mRNA Splicing

CypJ is one of eight nuclear-localized cyclophilins that associate with the spliceosome.[3][8] It is found in catalytically active spliceosomal complexes (C-complex) and is thought to play a regulatory role in the splicing process, potentially by catalyzing conformational changes in spliceosomal proteins.[9][13] Its interaction with other splicing factors is crucial for the fidelity and efficiency of pre-mRNA processing.

Caption: Involvement of CypJ in the pre-mRNA splicing pathway.

Regulation of NF-κB Signaling

CypJ acts as a negative feedback regulator of the NF-κB signaling pathway.[10] It is induced by inflammation and interacts with the Npl4 zinc finger (NZF) domains of TAB2 and TAB3, as well as components of the linear ubiquitin chain assembly complex (LUBAC). This interaction blocks the binding of ubiquitin chains, thereby inhibiting the activation of the TAK1 complex and subsequent NF-κB signaling. This regulatory role is crucial for maintaining immune homeostasis.[10]

Caption: Negative regulation of the NF-κB pathway by CypJ.

Experimental Protocols

Studying CypJ involves a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay measures the enzymatic activity of CypJ by monitoring the chymotrypsin-catalyzed cleavage of a colorimetric or fluorogenic peptide substrate. Chymotrypsin can only cleave the trans-isomer of the peptide bond preceding a proline, so the rate of cleavage is limited by the cis-trans isomerization, which is accelerated by CypJ.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl.

-

Enzyme Solution: Purified recombinant CypJ diluted in assay buffer to the desired concentration (e.g., 10-100 nM).

-

Substrate Solution: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in trifluoroethanol containing 0.47 M LiCl.

-

Chymotrypsin Solution: α-chymotrypsin dissolved in 1 mM HCl.

-

-

Assay Procedure:

-

Equilibrate all solutions to the desired temperature (e.g., 10°C).

-

In a cuvette, mix the assay buffer and the enzyme solution.

-

Add the chymotrypsin solution to the cuvette.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the increase in absorbance at 390 nm (due to the release of p-nitroanilide) over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial velocity of the reaction is determined from the linear phase of the absorbance curve.

-

The catalyzed rate is calculated by subtracting the uncatalyzed rate (measured in the absence of CypJ) from the rate observed in the presence of the enzyme.

-

Kinetic parameters (kcat, KM) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[6]

-

References

- 1. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]

- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Senescence-associated signature based on immunotherapy response sequencing reveals PPIL3 as target for bladder cancer treatment and prognosis prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. Nuclear cyclophilins affect spliceosome assembly and function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclophilin J limits inflammation through the blockage of ubiquitin chain sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of PPIL3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. Prolyl isomerase - Wikipedia [en.wikipedia.org]

- 13. Structural and Functional Insights into Human Nuclear Cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Stability: An In-depth Technical Guide to Protein Kinase C (PKC) Conjugates

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of protein-drug conjugates holds immense promise for targeted therapeutics. Among the myriad of protein targets, Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases pivotal in cellular signaling, present both a compelling opportunity and a significant challenge. The therapeutic efficacy and safety of PKC-targeted conjugates are intrinsically linked to their stability. This guide provides a comprehensive technical overview of the core principles and methodologies for understanding and evaluating the stability of PKC protein conjugates. While the term "CypK" is not a recognized standard nomenclature, this document will focus on the well-established Protein Kinase C (PKC) family, which is likely the intended subject.

The Critical Nature of Conjugate Stability

The conjugation of small molecules, such as inhibitors or imaging agents, to a protein like PKC can alter its physicochemical properties and impact its degradation profile.[1] Instability can lead to premature drug release, aggregation, loss of function, and potential immunogenicity, thereby compromising therapeutic outcomes.[2][3] A thorough understanding of the factors influencing stability is paramount for the rational design and development of robust and effective PKC conjugates.

Factors Influencing the Stability of PKC Conjugates

The stability of a PKC conjugate is a multifactorial issue, influenced by both intrinsic and extrinsic factors.

Intrinsic Factors:

-

PKC Isoform: The PKC family consists of multiple isozymes with distinct structures and surface characteristics, which can influence conjugation efficiency and the stability of the final conjugate.[4]

-

Conjugation Site: The specific amino acid residue (e.g., lysine, cysteine) to which the payload is attached can significantly impact the local protein conformation and overall stability.[5][6]

-

Linker Chemistry: The chemical nature of the linker connecting the protein and the payload plays a crucial role in the stability of the conjugate, particularly its susceptibility to cleavage in different biological environments.[5]

-

Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates targeting PKC-expressing cells, the number of drug molecules per antibody can affect aggregation and stability.[2]

Extrinsic Factors:

-

Temperature: Thermal stress is a major driver of protein unfolding and aggregation.[1]

-

pH: Deviations from the optimal pH range can alter the ionization state of amino acid residues, disrupting protein structure.[2]

-

Oxidation: Exposure to oxidative conditions can lead to the modification of sensitive amino acid residues and subsequent degradation.[2]

-

Storage and Formulation: The composition of the storage buffer, including excipients and ionic strength, is critical for maintaining conjugate stability.[7]

Quantitative Assessment of PKC Conjugate Stability

A variety of biophysical and analytical techniques are employed to quantitatively assess the stability of protein conjugates. The choice of method depends on the specific stability attribute being investigated.

| Stability Parameter | Experimental Technique | Key Metric(s) | Typical Values for a Stable Conjugate |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | Tm > 60°C |

| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Melting Temperature (Tm) | ΔTm (conjugate vs. unconjugated) < 5°C | |

| Conformational Stability | Circular Dichroism (CD) Spectroscopy | Secondary/Tertiary Structure Signature | Minimal change in spectra upon conjugation |

| Aggregation | Size Exclusion Chromatography (SEC) | % Monomer | > 95% |

| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | PDI < 0.2 | |

| Fragmentation/Degradation | SDS-PAGE | Intact Protein Band Intensity | > 90% after stress |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products | Minimal fragmentation peaks | |

| In-vitro Serum Stability | LC-MS | % Intact Conjugate over time | > 80% after 24 hours in serum |

Experimental Protocols for Key Stability Assays

Detailed methodologies are crucial for obtaining reproducible and reliable stability data.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This high-throughput method is used to determine the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye.[7][8]

Principle: The fluorescent dye, such as SYPRO Orange, binds to exposed hydrophobic regions of the protein as it unfolds upon heating, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

Protocol:

-

Reagent Preparation:

-

Assay Setup (96-well plate format):

-

To each well, add 10 µL of the PKC conjugate solution.

-

Add 10 µL of the appropriate buffer or formulation component to be tested.

-

Add 5 µL of the 20x SYPRO Orange dye solution.

-

Seal the plate and centrifuge briefly to mix.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor fluorescence at the appropriate excitation and emission wavelengths for SYPRO Orange.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

The Tm is determined from the midpoint of the sigmoidal unfolding transition.

-

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1]

Protocol:

-

System Preparation:

-

Equilibrate an SEC column (e.g., a TSKgel G3000SWxl column) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

-

-

Sample Preparation:

-

Dilute the PKC conjugate to a concentration of approximately 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.22 µm filter.

-

-

Data Acquisition:

-

Inject 20-50 µL of the sample onto the column.

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.

-

Calculate the percentage of each species relative to the total peak area.

-

In-Vitro Serum Stability using LC-MS

This assay assesses the stability of the conjugate in a biologically relevant matrix by monitoring its integrity over time.[5][6]

Protocol:

-

Incubation:

-

Incubate the PKC conjugate in human or mouse serum at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

-

Sample Preparation:

-

At each time point, precipitate serum proteins using a method such as acetone or acetonitrile precipitation.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the conjugate.

-

Further purify the conjugate if necessary (e.g., using affinity chromatography).

-

-

LC-MS Analysis:

-

Analyze the purified conjugate using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Use a reverse-phase column suitable for protein analysis.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the molecular weight of the intact conjugate and any degradation products.

-

Quantify the percentage of intact conjugate remaining at each time point.

-

Visualizing PKC Signaling and Experimental Workflows

Graphviz diagrams can be used to illustrate the complex signaling pathways involving PKC and the logical flow of stability assessment experiments.

Caption: Simplified signaling pathway for the activation of conventional Protein Kinase C (PKC).

Caption: General workflow for the comprehensive stability assessment of a PKC conjugate.

Conclusion

The stability of PKC protein conjugates is a cornerstone of their therapeutic potential. A multifaceted approach, combining a deep understanding of the intrinsic and extrinsic factors influencing stability with a robust panel of quantitative analytical techniques, is essential for the successful development of these complex biologics. The methodologies and frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to navigate the challenges of ensuring the stability and, ultimately, the efficacy and safety of novel PKC-targeted therapies.

References

- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

- 2. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]

- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclophilin K (CypK) in Therapeutic Protein Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The production of complex therapeutic proteins, such as monoclonal antibodies, in mammalian cell lines like Chinese Hamster Ovary (CHO) cells is often constrained by the capacity of the endoplasmic reticulum (ER) to correctly fold and assemble these large, intricate molecules. Cyclophilin K (CypK), a member of the peptidylprolyl isomerase (PPIase) family residing in the ER, is emerging as a key player in this process. This technical guide explores the multifaceted role of this compound in therapeutic protein development, providing insights into its mechanism of action, methodologies for its study, and strategies for its modulation to enhance production yields and product quality. While direct literature on "this compound" in therapeutic protein development is limited, this guide synthesizes information on related cyclophilins and the broader field of protein folding to present a comprehensive overview.

Introduction to Cyclophilin K (this compound)

Cyclophilins are a ubiquitous family of proteins that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins.[1] this compound, also known as Peptidylprolyl Isomerase K (PPIK), is a resident protein of the endoplasmic reticulum, a critical organelle for the folding and post-translational modification of secreted and transmembrane proteins, including the majority of therapeutic proteins.[2]

The catalytic activity of this compound and other cyclophilins is crucial for accelerating protein folding, preventing aggregation, and ensuring the correct conformation of nascent polypeptide chains.[3] Given the high-level expression of complex glycoproteins in therapeutic protein manufacturing, the ER machinery is often under significant stress, leading to the activation of the Unfolded Protein Response (UPR).[4][5][6] Chaperones and folding catalysts like this compound are believed to play a vital role in mitigating this stress and maintaining protein homeostasis.

The Potential Roles of this compound in Therapeutic Protein Development

While direct evidence specifically implicating this compound in the production of therapeutic proteins is still emerging, its known functions and localization strongly suggest several key roles:

-

Facilitating Correct Folding and Assembly: By catalyzing the isomerization of proline residues, this compound can significantly accelerate the folding of multi-domain proteins like monoclonal antibodies, which are rich in proline residues within their constant and variable domains.[2][7]

-

Preventing Aggregation: Misfolded or slowly folding protein intermediates are prone to aggregation, a major issue in bioprocessing that reduces yield and can induce immunogenicity.[8][9] this compound, by promoting efficient folding, can minimize the population of aggregation-prone species.

-

Modulating the Unfolded Protein Response (UPR): High-level expression of recombinant proteins triggers ER stress and activates the UPR.[4][5][10] this compound may help to alleviate this stress by improving the folding capacity of the ER, thereby potentially influencing cell viability and productivity. Overexpression of UPR-related factors has been shown to enhance antibody production in CHO cells.[3]

-

Interacting with other ER Chaperones: this compound likely functions as part of a larger network of ER chaperones and folding catalysts, including protein disulfide isomerases (PDIs) and binding immunoglobulin protein (BiP).[11][12] PPIases have been shown to improve the efficiency of PDI in catalyzing disulfide bond formation, a critical step in the folding of antibodies and other therapeutic proteins containing disulfide bridges.[9][11][13]

-

Influencing Glycosylation: Proper protein folding is often a prerequisite for correct glycosylation, a critical quality attribute for many therapeutic proteins.[14][15][16][17][18] By ensuring the correct conformation of the polypeptide backbone, this compound may indirectly influence the accessibility of glycosylation sites to the glycosylation machinery.

Quantitative Data on the Impact of this compound Modulation

Direct quantitative data on the effects of this compound modulation on therapeutic protein production is not yet widely available in published literature. However, based on studies of other chaperones and folding catalysts, we can hypothesize the potential impact. The following tables present illustrative examples of expected outcomes from modulating this compound expression in a CHO cell line producing a monoclonal antibody.

Table 1: Hypothetical Impact of this compound Overexpression on Monoclonal Antibody Production

| Parameter | Control CHO Line | This compound Overexpressing CHO Line | Percentage Change |

| Specific Productivity (qP) (pg/cell/day) | 35 | 45 | +28.6% |

| Titer (g/L) | 3.0 | 4.2 | +40.0% |

| Aggregate Content (%) | 5.2 | 2.8 | -46.2% |

| Viable Cell Density (x 10^6 cells/mL) | 15 | 16 | +6.7% |

Table 2: Hypothetical Impact of this compound Knockout on Monoclonal Antibody Production

| Parameter | Wild-Type CHO Line | This compound Knockout CHO Line | Percentage Change |

| Specific Productivity (qP) (pg/cell/day) | 35 | 25 | -28.6% |

| Titer (g/L) | 3.0 | 1.8 | -40.0% |

| Aggregate Content (%) | 5.2 | 9.5 | +82.7% |

| ER Stress Marker (BiP mRNA level) | 1.0 (relative units) | 2.5 (relative units) | +150% |

Experimental Protocols

Measurement of Peptidylprolyl Isomerase (PPIase) Activity

A well-established method for measuring PPIase activity is the chymotrypsin-coupled spectrophotometric assay.[11][19][20][21]

Principle: The assay utilizes a synthetic peptide substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Chymotrypsin can only cleave the peptide bond following Phenylalanine when the preceding Alanine-Proline bond is in the trans conformation. The cleavage releases p-nitroaniline, which can be monitored by the increase in absorbance at 390 nm. PPIases accelerate the conversion of the cis isomer to the trans isomer, leading to a faster rate of p-nitroaniline release.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.

-

Substrate Stock Solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol (TFE) containing 0.45 M LiCl.

-

Chymotrypsin Stock Solution: α-chymotrypsin dissolved in 1 mM HCl.

-

This compound Sample: Purified recombinant this compound or cell lysate containing this compound.

-

-

Assay Procedure:

-

Equilibrate all solutions to the desired assay temperature (e.g., 10°C).

-

In a cuvette, mix the assay buffer and the chymotrypsin solution.

-

Add the this compound sample to the cuvette and incubate for a few minutes.

-

Initiate the reaction by adding the substrate stock solution to the cuvette and immediately start monitoring the absorbance at 390 nm using a spectrophotometer.

-

Record the absorbance change over time.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the absorbance curve.

-

The catalyzed rate is calculated by subtracting the uncatalyzed rate (measured in the absence of this compound) from the rate observed in the presence of this compound.

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

CRISPR/Cas9-Mediated Knockout of this compound in CHO Cells

Studying the loss-of-function phenotype of this compound is crucial to understanding its role. CRISPR/Cas9 technology provides a powerful tool for generating specific gene knockouts in CHO cells.[3][4][10][12][22][23][24]

Workflow:

-

Guide RNA (gRNA) Design and Synthesis: Design and synthesize gRNAs targeting a critical exon of the this compound gene.

-

Vector Construction: Clone the gRNA sequence into a Cas9 expression vector.

-

Transfection: Transfect the Cas9-gRNA vector into the CHO cell line of interest.

-

Single-Cell Cloning: Isolate single cells to establish clonal cell lines.

-

Screening and Validation: Screen the clonal populations for this compound knockout by PCR, sequencing, and Western blotting.

-

Phenotypic Analysis: Characterize the this compound knockout clones for changes in therapeutic protein production, aggregation, and ER stress markers.

Identification of this compound Substrates using Proteomics

Identifying the specific therapeutic proteins and other cellular proteins that interact with this compound is essential for elucidating its precise function.

Approach:

-

Co-immunoprecipitation (Co-IP):

-

Lyse CHO cells overexpressing a tagged version of this compound (e.g., HA-tag or Flag-tag).

-

Incubate the cell lysate with an antibody against the tag to pull down this compound and its interacting proteins.

-

Elute the protein complexes and identify the interacting partners by mass spectrometry.[1][19]

-

-

Affinity Purification-Mass Spectrometry (AP-MS):

-

Use a purified, tagged recombinant this compound as bait to capture interacting proteins from a CHO cell lysate.

-

Identify the bound proteins by mass spectrometry.

-

Visualizations

Signaling Pathway and Experimental Workflows

Conclusion and Future Perspectives

This compound represents a promising but currently underexplored target for cell line engineering to improve the production of therapeutic proteins. Its strategic location in the ER and its fundamental role in protein folding position it as a key modulator of cellular stress and protein quality control. Future research should focus on:

-

Quantitative proteomics to determine the expression levels of this compound in high- versus low-producing CHO cell lines.[8][22][25][26][27][28][29][30]

-

Systematic overexpression and knockout studies of this compound for a range of therapeutic proteins to quantify its impact on titer, aggregation, and product quality.

-

Identification of the specific substrates of this compound within the context of therapeutic protein production to understand its precise molecular interactions.

-

Investigation of the interplay between this compound and other ER chaperones and folding enzymes in a synergistic or antagonistic manner.

By deepening our understanding of this compound's function, the biopharmaceutical industry can potentially unlock new strategies to enhance the efficiency and robustness of therapeutic protein manufacturing, ultimately benefiting patients worldwide.

References

- 1. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. For whom the bell tolls: protein quality control of the endoplasmic reticulum and the ubiquitin–proteasome connection | The EMBO Journal [link.springer.com]

- 3. Improved antibody production in Chinese hamster ovary cells by ATF4 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of unfolded protein response in recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Endoplasmic Reticulum Stress on Reducing Recombinant Protein Production in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Engineering the Unfolded Protein Response in Recombinant Chinese Hamster Ovary Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing recombinant antibody yield in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Proteomic Analysis of Three Chinese Hamster Ovary (CHO) Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing the Antibody Production Efficiency of Chinese Hamster Ovary Cells through Improvement of Disulfide Bond Folding Ability and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Peptidyl-prolyl cis-trans isomerase improves the efficiency of protein disulfide isomerase as a catalyst of protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissecting the mechanism of protein disulfide isomerase: catalysis of disulfide bond formation in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Appropriate glycosylation of recombinant proteins for human use: implications of choice of expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein glycosylation in diverse cell systems: implications for modification and analysis of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Site-Specific Glycosylation of Recombinant Viral Glycoproteins Produced in Nicotiana benthamiana [frontiersin.org]

- 17. Glycosylation control technologies for recombinant therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycosylation of recombinant proteins: problems and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Predicting cell-specific productivity from CHO gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proteomic Analysis of Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 27. Fantastic genes and where to find them expressed in CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ambic.org [ambic.org]

- 29. researchgate.net [researchgate.net]

- 30. Spatial Proteomics Reveals Differences in the Cellular Architecture of Antibody-Producing CHO and Plasma Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Incorporation of Nε-cyclopropyl-lysine (CypK) into Proteins via Genetic Code Expansion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins represents a significant advancement in protein engineering and drug discovery. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. Nε-cyclopropyl-lysine (CypK) is a promising ncAA that introduces a reactive cyclopropyl group, a motif of increasing interest in medicinal chemistry for its unique conformational constraints and potential for bioorthogonal reactions.[1]

This guide provides a comprehensive technical overview of the methodologies required to incorporate this compound into proteins using the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl orthogonal system. We will detail the necessary genetic components, experimental protocols for protein expression and purification, and methods for the characterization of the resulting modified proteins.

The Orthogonal System: Pyrrolysyl-tRNA Synthetase and tRNAPyl

The cornerstone of this compound incorporation is an orthogonal aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's endogenous translational machinery.[2][3] The most commonly used system for incorporating lysine derivatives is the PylRS/tRNAPyl pair, originally discovered in methanogenic archaea.[4][5][6]

Key Features of the PylRS/tRNAPyl System:

-

Orthogonality: The PylRS does not recognize endogenous tRNAs, and the tRNAPyl is not a substrate for any of the host's native aminoacyl-tRNA synthetases.[3][6] This prevents the misincorporation of this compound at unintended sites and the mischarging of other tRNAs.

-

Promiscuity of the PylRS Active Site: The active site of wild-type PylRS is remarkably accommodating and can recognize a variety of Nε-substituted lysine derivatives.[7][8] This promiscuity makes it an excellent starting point for directed evolution to enhance specificity and efficiency for a particular ncAA like this compound.

-

Anticodon Independence: PylRS recognizes its cognate tRNAPyl through features in the acceptor stem and other domains, rather than the anticodon loop.[5] This allows for the modification of the tRNAPyl anticodon to recognize non-standard codons, such as the amber stop codon (UAG), without affecting its charging by PylRS.

Workflow for this compound Incorporation

The overall workflow for incorporating this compound into a target protein involves several key steps, from the generation of necessary genetic constructs to the final characterization of the modified protein.

References

- 1. Ultra-High Expression of a Thermally Responsive Recombinant Fusion Protein in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Directed Evolution of Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase Generates a Hyperactive and Highly Selective Variant [frontiersin.org]

- 3. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]

- 5. journals.asm.org [journals.asm.org]

- 6. The amino-terminal domain of pyrrolysyl-tRNA synthetase is dispensable in vitro but required for in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. core.ac.uk [core.ac.uk]

N-Cyclopropene-L-Lysine: A Technical Guide to a Minimal Bioorthogonal Handle

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropene-L-Lysine, also referred to as CypK, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development.[1][2] Its compact size and high reactivity make it a "minimal bioorthogonal handle" for the precise and stable conjugation of therapeutic proteins.[1] This technical guide provides a comprehensive review of the literature on N-Cyclopropene-L-Lysine, focusing on its synthesis, incorporation into proteins, and its applications in bioorthogonal chemistry, particularly for the development of antibody-drug conjugates (ADCs).

Chemical and Physical Properties

N-Cyclopropene-L-Lysine is a derivative of the essential amino acid L-lysine, featuring a cyclopropene group.[2] This highly strained three-membered ring is the key to its reactivity in bioorthogonal reactions. The chemical and physical properties of N-Cyclopropene-L-Lysine are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C12H20N2O4 | [3] |

| Molecular Weight | 256.30 g/mol | [3] |

| CAS Number | 1610703-09-7 | [4] |

| pKa (Predicted) | 2.53 ± 0.24 | [5] |

| Topological Polar Surface Area | 102 Ų | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 9 | [3] |

Synthesis

The synthesis of N-Cyclopropene-L-Lysine typically involves the coupling of a cyclopropene-containing carboxylic acid to the ε-amino group of a protected lysine derivative. One reported method involves the coupling of 1-methylcycloprop-2-enecarboxylic acid with the ε-amino group of Fmoc-lysine, followed by deprotection to yield Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK) in a 74% yield over three steps.[6]

Bioorthogonal Reactions

N-Cyclopropene-L-Lysine is primarily utilized for its ability to participate in rapid and selective bioorthogonal reactions. These reactions allow for the specific chemical modification of proteins and other biomolecules in complex biological environments.[7]

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The most prominent bioorthogonal reaction involving N-Cyclopropene-L-Lysine is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine derivatives.[2][8] The high ring strain of the cyclopropene dienophile leads to exceptionally fast reaction kinetics, enabling efficient conjugation at low concentrations.[9] This reaction is highly selective and proceeds readily under physiological conditions without the need for a catalyst.[9]

Photoclick Chemistry

N-Cyclopropene-L-Lysine also serves as a reactive partner in photoclick chemistry.[6] This reaction involves the light-induced 1,3-dipolar cycloaddition with tetrazoles. The photoclick reaction offers spatiotemporal control over the labeling process, allowing for protein modification at specific times and locations within a biological system.[6]

Quantitative Data on Reaction Kinetics

The efficiency of bioorthogonal reactions is a critical parameter for their application. The following table summarizes the reported second-order rate constants for reactions involving cyclopropene derivatives.

| Reaction | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Source |

| Photoclick Reaction | Ethyl 1-methylcycloprop-2-enecarboxylate and a 302-nm photoreactive tetrazole | 58 ± 16 | Acetonitrile/PBS (1:1) | [6] |

| iEDDA Reaction | Cyclopropenes and Tetrazine | ~0.1–13 | Not specified | [9] |

| Comparison | O-allyltyrosine and Tetrazole | 0.95 | Same as photoclick reaction | [6] |

| Comparison | 5-norbornene-2-ol and a pyrimidine-substituted tetrazine | 9 | 95:5 H₂O/MeOH | [6] |

| Comparison | trans-cyclooctene and Tetrazine | 35000 ± 3000 | Biological buffer | [6] |

Experimental Protocols

Genetic Incorporation of N-Cyclopropene-L-Lysine into Antibodies

A key application of N-Cyclopropene-L-Lysine is its site-specific incorporation into proteins, such as antibodies, through genetic code expansion.[1][10] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair from Methanosarcina barkeri.[6]

Protocol for this compound Incorporation in HEK Suspension Cells: [1]

-

Cell Culture: Thaw and maintain HEK suspension cells in expression medium supplemented with antibiotics at 37°C with 8% CO₂ on a shaker.

-

This compound Solution Preparation: Prepare a fresh 100 mM solution of this compound in 0.1 M sodium hydroxide, vortex, and sonicate to dissolve.

-

Medium Preparation: Add the this compound solution to the expression medium, mix, add 0.1 M HCl, and sterilize through a 0.22 μm filter.

-

Transfection:

-

Dilute the heavy chain (HC) and light chain (LC) plasmids in reduced serum medium.

-

In a separate tube, dilute the transfection reagent in reduced serum medium.

-

Mix the plasmid and transfection reagent solutions and incubate for 20 minutes to allow complex formation.

-

-

Cell Transfection:

-

Centrifuge the required number of cells and resuspend them in the expression medium containing this compound.

-

Add the DNA-transfection reagent mixture to the cell suspension.

-

-

Expression and Harvest:

-

After 20 hours of incubation, add transfection reagent enhancers.

-

Harvest the antibodies from the supernatant 6-7 days after the addition of this compound.

-

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Generation

Caption: Workflow for generating ADCs using N-Cyclopropene-L-Lysine.

Signaling Pathway (Illustrative)

As N-Cyclopropene-L-Lysine is a bioorthogonal handle, it does not directly participate in cellular signaling. The following diagram illustrates a general concept of how an ADC generated using this compound would function in targeted therapy.

Caption: Targeted drug delivery mechanism of an ADC.

Applications in Drug Development

The primary application of N-Cyclopropene-L-Lysine in drug development is the creation of site-specific antibody-drug conjugates (ADCs).[2] The ability to incorporate this compound at a specific site on an antibody allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional conjugation methods that often result in heterogeneous mixtures. The stable linkage formed through the iEDDA reaction ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, thereby enhancing the therapeutic window and reducing off-target toxicity.[1]

Conclusion

N-Cyclopropene-L-Lysine has established itself as a valuable tool for bioconjugation. Its small size, high reactivity, and the stability of the resulting conjugates make it an ideal choice for the development of next-generation protein therapeutics, particularly antibody-drug conjugates. The methodologies for its genetic incorporation and subsequent bioorthogonal modification are well-established, paving the way for its broader application in both basic research and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methylcyclopropene-L-lysine | CAS:1610703-09-7 | AxisPharm [axispharm.com]

- 3. N-cyclopropene-L-Lysine | C12H20N2O4 | CID 146156077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-cyclopropene-L-Lysine | 1610703-09-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Genetically Encoded Cyclopropene Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of a Protein Payload into Antibodies

Disclaimer: Extensive literature searches did not yield specific protocols for the incorporation of a protein designated "CypK" into antibodies. The following application notes and protocols are therefore based on established, general methodologies for the creation of antibody-protein conjugates, analogous to antibody-drug conjugates (ADCs). Researchers should adapt these generalized procedures to the specific characteristics of their protein of interest.

Introduction

The targeted delivery of therapeutic proteins to specific cell types is a promising strategy in drug development. By conjugating a protein payload to a monoclonal antibody (mAb) that recognizes a cell-surface antigen, the therapeutic agent can be selectively delivered to the target cells, potentially increasing efficacy and reducing off-target toxicity. This document provides a comprehensive overview of the protocols and analytical methods required for the successful incorporation of a protein payload into an antibody.

The process involves several key stages: antibody and protein payload preparation, chemical conjugation, purification of the resulting conjugate, and thorough characterization to ensure quality, consistency, and efficacy. The choice of conjugation strategy is critical and depends on the physicochemical properties of both the antibody and the protein payload.

Experimental Protocols

Antibody and Protein Payload Preparation

Objective: To prepare the antibody and the protein payload for conjugation by ensuring they are in a suitable buffer and at the appropriate concentration.

Materials:

-

Monoclonal antibody (mAb)

-

Protein payload (e.g., a therapeutic enzyme or toxin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Diafiltration or dialysis cassettes (e.g., 10 kDa MWCO)

-

Spectrophotometer (e.g., NanoDrop)

Protocol:

-

Buffer Exchange: The mAb and the protein payload should be buffer-exchanged into a conjugation-compatible buffer, such as PBS. This can be achieved through dialysis or diafiltration. The buffer should be free of any primary amines (e.g., Tris) or other reactive species that could interfere with the conjugation chemistry.

-

Concentration Measurement: Determine the concentration of the mAb and the protein payload using a spectrophotometer by measuring the absorbance at 280 nm (A280). Use the respective extinction coefficients to calculate the concentration.

-

Purity Assessment: Assess the purity of the mAb and the protein payload by SDS-PAGE under reducing and non-reducing conditions. A purity of >95% is recommended.

Antibody-Protein Conjugation

The choice of conjugation chemistry is crucial for generating a stable and functional antibody-protein conjugate. The two most common methods involve targeting either the lysine residues or the cysteine residues of the antibody.

This method utilizes the primary amines of lysine residues on the antibody surface.

Materials:

-

Prepared mAb and protein payload

-

NHS-ester crosslinker (e.g., NHS-PEGn-Maleimide)

-

Reducing agent (e.g., DTT or TCEP) for the protein payload if it has a free cysteine for conjugation

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., Tris or glycine)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Activate Protein Payload: If the protein payload is to be attached via a maleimide group, it needs to have a free sulfhydryl group. If necessary, a free cysteine can be introduced via genetic engineering or by reducing a disulfide bond with a mild reducing agent like TCEP.

-

Activate Antibody: React the mAb with an NHS-ester crosslinker (e.g., NHS-PEGn-Maleimide) in PBS at a molar ratio of 1:5 to 1:10 (mAb:crosslinker) for 1-2 hours at room temperature.

-

Remove Excess Crosslinker: Remove the unreacted crosslinker by desalting or dialysis.

-

Conjugation: Immediately mix the activated mAb with the prepared protein payload at a desired molar ratio (e.g., 1:3 to 1:5) and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching solution like Tris or glycine to a final concentration of 50 mM.

This method involves the reduction of interchain disulfide bonds in the antibody hinge region to create free sulfhydryl groups for conjugation.

Materials:

-